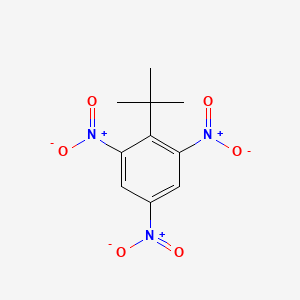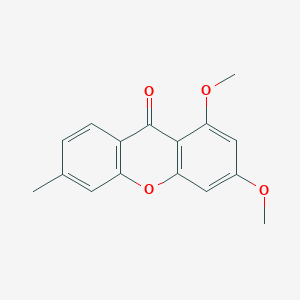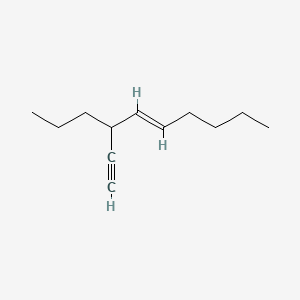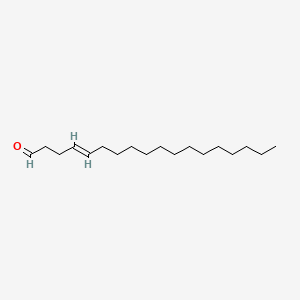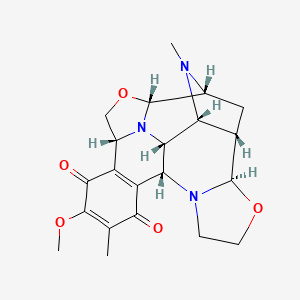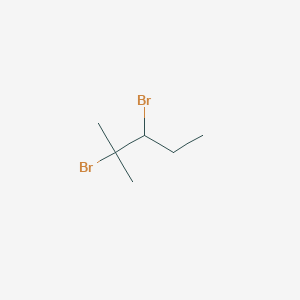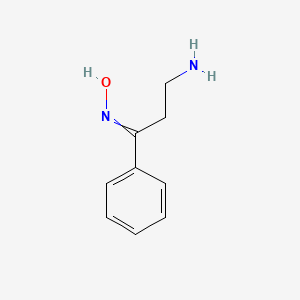
N-(3-amino-1-phenylpropylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-1-phenylpropylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamine derivatives These compounds are characterized by the presence of a hydroxylamine functional group, which consists of an amino group (-NH2) bonded to a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-phenylpropylidene)hydroxylamine typically involves the reaction of 3-amino-1-phenylpropylamine with hydroxylamine. One common method is the nucleophilic addition of hydroxylamine to an aldehyde or ketone, followed by the elimination of water to form the imine or oxime. The reaction conditions often include an acid catalyst to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, often involves the use of electrophilic hydroxylamine-derived reagents. . This strategy improves step efficiency and atom economy by obviating the need for protecting-group manipulations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-1-phenylpropylidene)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines. These products are often valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N-(3-amino-1-phenylpropylidene)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and oximes.
Biology: The compound is studied for its potential role in biological pathways, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of N-(3-amino-1-phenylpropylidene)hydroxylamine involves its ability to act as a nucleophile, participating in nucleophilic addition reactions. The compound can form imines and oximes by reacting with carbonyl compounds. These reactions are often catalyzed by acids, which facilitate the formation of the imine intermediate by protonating the carbonyl oxygen and making it a better electrophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-tert-butylhydroxylamine and N,N-dimethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their substituents and overall structure .
Uniqueness
N-(3-amino-1-phenylpropylidene)hydroxylamine is unique due to its specific structure, which includes a phenyl group and an amino group on the propylidene chain. This structure imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
57500-77-3 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-(3-amino-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c10-7-6-9(11-12)8-4-2-1-3-5-8/h1-5,12H,6-7,10H2 |
Clé InChI |
XDEZHIUIIXGQLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
